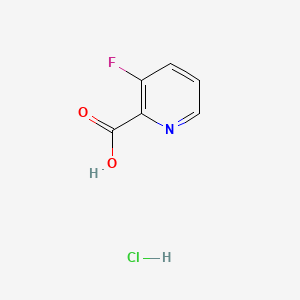

3-Fluoropyridine-2-carboxylic Acid Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoropyridine-2-carboxylic Acid Hydrochloride is a fluorinated pyridine derivative. It is a white crystalline powder with the molecular formula C6H4FNO2·HCl. This compound is primarily used as an intermediate in organic synthesis and medicinal chemistry due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination using sodium nitrite (NaNO2) in hydrofluoroboric acid (HBF4) solution . Another method involves the reaction of 3-fluoropyridine with carbon dioxide under specific conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . These methods ensure high yields and purity suitable for commercial applications.

Análisis De Reacciones Químicas

Synthetic Routes

-

From 3-Fluoropyridine :

- Reagents : 3-fluoropyridine, carbon dioxide, n-butyllithium, and 1,4-diazabicyclo[2.2.2]octane.

- Conditions : The reaction is conducted in diethyl ether and hexane at low temperatures (-78 °C to -10 °C). The process involves generating a lithium salt from 3-fluoropyridine followed by carboxylation with dry ice.

- Yield : Approximately 83% for the carboxylic acid product .

- From Lithium 3-Fluoropicolinate :

Chemical Reactions Involving 3-Fluoropyridine-2-Carboxylic Acid Hydrochloride

The reactivity of this compound is influenced by its functional groups, particularly the electron-withdrawing fluorine atom and the acidic carboxyl group.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom:

- Mechanism : The fluorine atom can be replaced by nucleophiles such as amines or alcohols under basic conditions.

Oxidation and Reduction Reactions

The compound can also participate in oxidation and reduction reactions:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carboxylic acid can be reduced to yield primary alcohols or aldehydes depending on the reducing agent used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Fluoropyridine-2-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are particularly significant in the development of drugs targeting specific receptors.

- Androgen Receptor Modulators : The compound is utilized to synthesize tetrahydrocarbazole derivatives, which have shown potential as androgen receptor modulators, important for treating conditions like prostate cancer .

- Melanin Concentrating Hormone Receptor Antagonists : It is also involved in the synthesis of imidazopyridine derivatives, which act as antagonists for melanin concentrating hormone receptors, potentially useful in obesity management .

Synthesis of Organometallic Complexes

The compound is employed as a building block for the synthesis of organometallic complexes. These complexes are essential in catalysis and photoluminescent applications.

- Catalysts : this compound can be used to create organometallic catalysts that facilitate various chemical reactions, enhancing efficiency and selectivity .

- Photoluminescent Dyes : It serves as an intermediate in synthesizing photoluminescent materials, which have applications in optoelectronics and display technologies .

Agricultural Chemistry

In agricultural chemistry, the compound's derivatives have been explored for their potential use in developing agrochemicals.

- Pesticides and Herbicides : Fluorinated pyridine derivatives are known to exhibit enhanced biological activity, making them suitable candidates for the development of novel pesticides and herbicides. Their unique properties can improve efficacy while reducing environmental impact .

Case Studies and Research Findings

Several studies highlight the versatility and significance of this compound:

Case Study 1: Synthesis of Tetrahydrocarbazole Derivatives

A study demonstrated the synthesis of tetrahydrocarbazole derivatives using this compound as a starting material. The resulting compounds exhibited promising activity against androgen receptors, indicating potential therapeutic applications in hormone-related disorders .

Case Study 2: Development of Photoluminescent Materials

Research involving the synthesis of pyridine-triazole derivatives from this compound showed that these complexes could achieve a photoluminescence quantum yield of up to 55%. This finding underscores its utility in developing advanced materials for electronic applications .

Mecanismo De Acción

The mechanism of action of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to various enzymes and receptors, making it a valuable intermediate in drug design. The electron-withdrawing nature of the fluorine atom also influences the compound’s reactivity and stability .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoropyridine

- 4-Fluoropyridine

- 2,6-Difluoropyridine

- 3-Bromo-2-fluoropyridine

Uniqueness

3-Fluoropyridine-2-carboxylic Acid Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it exhibits reduced basicity and reactivity, making it suitable for selective synthesis and applications in medicinal chemistry .

Actividad Biológica

3-Fluoropyridine-2-carboxylic acid hydrochloride is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, which enhances its reactivity and binding affinity to various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula : C6H5ClFNO2

- Molecular Weight : Approximately 175.57 g/mol

The structure of this compound includes a pyridine ring substituted with a carboxylic acid and a fluorine atom. The electron-withdrawing nature of the fluorine atom plays a crucial role in modulating the compound's biological interactions.

The mechanism of action for this compound involves:

- Interaction with Enzymes and Receptors : The compound has been shown to bind to specific enzymes and receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, making it a candidate for therapeutic applications.

- Fluorine's Role : The presence of fluorine enhances the compound's binding affinity due to its electronegativity, which can stabilize interactions with target biomolecules .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on efficacy against particular pathogens is limited.

- Anticancer Potential : Similar compounds have demonstrated anticancer activity, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, related pyridine derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines .

- Neuropharmacological Effects : Some studies indicate that pyridine derivatives can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which may have implications for cognitive enhancement and treatment of neurodegenerative diseases .

Research Findings and Case Studies

Recent research has focused on the synthesis and biological evaluation of 3-fluoropyridine derivatives, including:

Propiedades

IUPAC Name |

3-fluoropyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2.ClH/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVUBIWUTPVIOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.